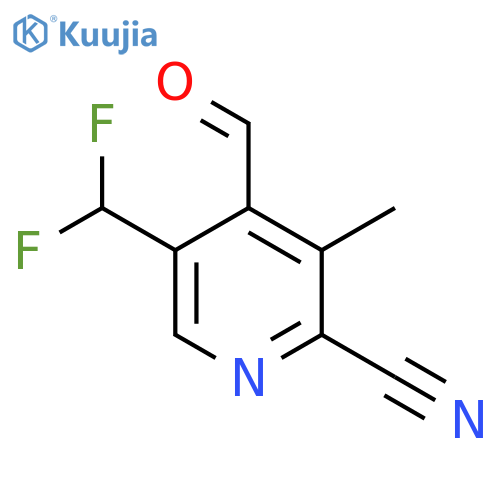Cas no 1805430-17-4 (2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde)

1805430-17-4 structure
商品名:2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde
CAS番号:1805430-17-4
MF:C9H6F2N2O
メガワット:196.153548717499
CID:4878075
2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde
-
- インチ: 1S/C9H6F2N2O/c1-5-7(4-14)6(9(10)11)3-13-8(5)2-12/h3-4,9H,1H3
- InChIKey: QPQSEGWDTXOYFF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C#N)C(C)=C1C=O)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 53.8
2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029039884-1g |
2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde |
1805430-17-4 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
| Alichem | A029039884-250mg |
2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde |
1805430-17-4 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029039884-500mg |
2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde |
1805430-17-4 | 95% | 500mg |
$1,685.00 | 2022-04-01 |
2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
1805430-17-4 (2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde) 関連製品
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
